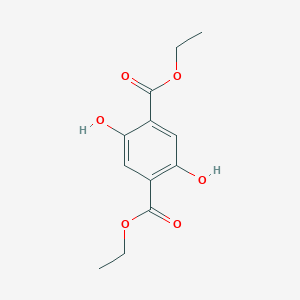

Diethyl 2,5-dihydroxyterephthalate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 177975. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2,5-dihydroxybenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O6/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h5-6,13-14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOUOXLHXPHDHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1O)C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064045 | |

| Record name | Diethyl 2,5-dihydroxyterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5870-38-2 | |

| Record name | Diethyl 2,5-dihydroxyterephthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5870-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2,5-dihydroxy-, 1,4-diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005870382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl 2,5-dihydroxyterephthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2,5-dihydroxy-, 1,4-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl 2,5-dihydroxyterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2,5-dihydroxyterephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diethyl 2,5-dihydroxyterephthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,5-dihydroxyterephthalate is a valuable chemical intermediate belonging to the family of terephthalate (B1205515) derivatives. Its structure, featuring a central aromatic ring substituted with two hydroxyl groups and two ethyl ester functionalities, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, with a focus on experimental protocols and data interpretation relevant to researchers in the chemical and pharmaceutical sciences. The compound's potential applications in drug development are also discussed, highlighting its role as a precursor to more complex molecules with potential biological activity.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 2,5-dihydroxyterephthalic acid, followed by its esterification to yield the desired diethyl ester.

Step 1: Synthesis of 2,5-Dihydroxyterephthalic Acid

2,5-Dihydroxyterephthalic acid can be synthesized via the Kolbe-Schmitt reaction, which involves the carboxylation of hydroquinone (B1673460).[1]

Experimental Protocol:

-

Reaction Setup: In a high-pressure reactor, a disodium (B8443419) salt of hydroquinone is prepared by reacting hydroquinone with a suitable sodium base.

-

Carboxylation: The reactor is then pressurized with carbon dioxide gas. The reaction is typically carried out at elevated temperatures (around 200°C) and pressures (around 10 bar).[1]

-

Work-up: After the reaction is complete, the resulting mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the 2,5-dihydroxyterephthalic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or ethanol (B145695), to yield a yellow-greenish powder.[1]

Step 2: Fischer Esterification to this compound

The synthesized 2,5-dihydroxyterephthalic acid is then converted to its diethyl ester via Fischer esterification.[2][3][4]

Experimental Protocol:

-

Reaction Mixture: 2,5-dihydroxyterephthalic acid is dissolved in a large excess of absolute ethanol, which serves as both the reactant and the solvent.

-

Catalyst: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is carefully added to the reaction mixture.[2][4]

-

Reflux: The mixture is heated to reflux and maintained at this temperature for several hours to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up: Upon completion, the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Caption: Synthesis workflow for this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following table summarizes the key analytical data.

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₆ |

| Molecular Weight | 254.24 g/mol [5][6] |

| Appearance | Light yellow to yellow to green powder/crystal[7] |

| Melting Point | 135-137 °C[6][8] |

| ¹H NMR (CDCl₃, 300 MHz) δ | ~9.0 (s, 2H, -OH), ~7.3 (s, 2H, Ar-H), ~4.4 (q, 4H, -CH₂-), ~1.4 (t, 6H, -CH₃) |

| ¹³C NMR (CDCl₃, 75 MHz) δ | ~168 (C=O), ~150 (C-OH), ~118 (Ar-C), ~115 (Ar-CH), ~62 (-CH₂-), ~14 (-CH₃) |

| IR (KBr) ν (cm⁻¹) | ~3400-3200 (O-H stretch, broad), ~3000-2850 (C-H stretch, alkyl), ~1700-1680 (C=O stretch, ester), ~1600-1475 (C=C stretch, aromatic), ~1300-1000 (C-O stretch) |

| Mass Spectrometry (m/z) | 254 (M⁺), 209, 181, 153, 125 |

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 MHz) using a suitable deuterated solvent such as chloroform-d (B32938) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer, with techniques such as electron ionization (EI) to determine the molecular weight and fragmentation pattern.

-

Melting Point: The melting point is determined using a standard melting point apparatus to assess the purity of the compound.

Caption: Workflow for the characterization of this compound.

Relevance to Drug Development

This compound and its derivatives hold potential in the field of drug development due to several key features:

-

Versatile Scaffold: The central dihydroxy-substituted aromatic ring provides a rigid scaffold that can be further functionalized at the hydroxyl and ester groups. This allows for the systematic modification of the molecule's properties, such as solubility, lipophilicity, and target binding affinity, which are critical in drug design.

-

Precursor for Bioactive Molecules: 2,5-Dihydroxyterephthalic acid is a known intermediate in the synthesis of pharmaceuticals.[9] The diethyl ester serves as a protected or more soluble form of this diacid, facilitating its use in various synthetic transformations.

-

Potential for Antimicrobial and Cytotoxic Activity: Structurally related phthalate (B1215562) derivatives have been shown to exhibit antimicrobial and cytotoxic activities.[10][11] For instance, diethyl phthalate isolated from a marine streptomyces species has demonstrated antibacterial activity. This suggests that this compound could serve as a starting point for the development of new antimicrobial or anticancer agents.

-

Metal-Organic Frameworks (MOFs): Dihydroxyterephthalate derivatives are utilized as linkers in the construction of metal-organic frameworks.[12] MOFs are being explored for various biomedical applications, including drug delivery, due to their high porosity and tunable properties.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The two-step synthesis, involving the Kolbe-Schmitt reaction followed by Fischer esterification, is a reliable method for obtaining this compound. The comprehensive characterization data presented, including NMR, IR, and mass spectrometry, serves as a valuable reference for researchers. The discussion on its relevance to drug development highlights the potential of this molecule as a versatile building block for the synthesis of novel therapeutic agents and advanced materials for biomedical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. This compound | C12H14O6 | CID 79980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. web.pdx.edu [web.pdx.edu]

- 7. This compound | 5870-38-2 | TCI Deutschland GmbH [tcichemicals.com]

- 8. This compound 97 5870-38-2 [sigmaaldrich.com]

- 9. US20080132668A1 - Process for the synthesis of 2, 5-dihydroxyterephthalic acid - Google Patents [patents.google.com]

- 10. sciensage.info [sciensage.info]

- 11. Antimicrobial and Cytotoxic Activity of Di-(2-ethylhexyl) Phthalate and Anhydrosophoradiol-3-acetate Isolated from Calotropis gigantea (Linn.) Flower - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diethyl 2,5-Dihydroxy-3,6-diiodoterephthalate [mdpi.com]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Diethyl 2,5-dihydroxyterephthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Diethyl 2,5-dihydroxyterephthalate, a key organic intermediate with applications in pharmaceuticals and materials science. This document outlines the precise three-dimensional arrangement of atoms, intermolecular interactions, and the experimental protocols used for its determination, offering a valuable resource for researchers in drug design and materials engineering.

Crystallographic and Molecular Structure

The crystal structure of this compound was determined by single-crystal X-ray diffraction at a temperature of 200 K.[1][2] The compound crystallizes in a monoclinic system. The fundamental crystallographic data are summarized in Table 1.

Table 1: Crystallographic Data for this compound at 200 K [1][2]

| Parameter | Value |

| Formula | C₁₂H₁₄O₆ |

| Molecular Weight | 254.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 16.680(1) Å |

| b | 8.886(1) Å |

| c | 16.999(1) Å |

| β | 115.93(1)° |

| Volume | 2269.4(3) ų |

| Z | 8 |

| Density (calculated) | 1.487 g/cm³ |

| Temperature | 200 K |

The molecule itself is largely planar, with both the ester groups and the hydroxyl hydrogen atoms situated nearly in the plane of the benzene (B151609) ring.[1][2] This planarity facilitates the formation of both intramolecular and intermolecular hydrogen bonds, which are crucial in dictating the overall crystal packing.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is dominated by a network of hydrogen bonds. Each hydroxyl group's hydrogen atom is involved in a bifurcated hydrogen bond, participating in both an intramolecular and an intermolecular interaction.[1][2]

The molecules are linked by intermolecular O-H···O hydrogen bonds, forming infinite chains along the b-axis.[1][2] Within each molecule, intramolecular O-H···O hydrogen bonds are formed between the hydroxyl hydrogen and the carbonyl oxygen of the ester group.[1][2] This intricate network of hydrogen bonds is detailed in Table 2.

Table 2: Hydrogen Bond Geometry for this compound [1][2]

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) | Type |

| O1–H1···O2 | - | - | 2.672(1) | - | Intramolecular |

| O1–H1···O2ⁱ | - | - | 2.978(1) | - | Intermolecular |

| (Symmetry code: (i) x, y-1, z) |

This arrangement of molecules results in a stable, densely packed crystal lattice. The planarity of the molecules allows for efficient stacking.

Experimental Protocols

Synthesis and Crystallization

-

Esterification: 2,5-dihydroxyterephthalic acid is dissolved in a large excess of absolute ethanol (B145695). A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added. The mixture is then refluxed for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography.

-

Workup: Upon completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is then neutralized with a weak base, such as a sodium bicarbonate solution.

-

Extraction and Purification: The product is extracted with an organic solvent, such as ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is then evaporated to yield the crude product.

-

Crystallization: Single crystals suitable for X-ray diffraction are obtained by recrystallization. For this compound, dioxane has been reported as a suitable solvent.[2] The crude product is dissolved in a minimal amount of hot dioxane, and the solution is allowed to cool slowly to room temperature, yielding high-quality crystals.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was carried out using single-crystal X-ray diffraction. A suitable single crystal was mounted on a goniometer. The data was collected at a low temperature (200 K) to minimize thermal vibrations of the atoms, which allows for a more precise determination of their positions.

The general workflow for single-crystal X-ray diffraction is as follows:

-

Crystal Selection and Mounting: A high-quality single crystal, free of defects, is selected under a microscope and mounted on a suitable holder.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. This initial model is then refined using least-squares methods to obtain the final, precise atomic positions and other crystallographic parameters.

Relevance in Drug Development

This compound serves as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its dihydroxy and diester functionalities allow for a variety of chemical transformations, making it a valuable starting material or intermediate in multi-step synthetic routes. A high-purity grade of this compound is essential for pharmaceutical applications to avoid the introduction of impurities that could lead to unwanted side products or toxicological issues in the final drug substance.

Conclusion

The crystal structure of this compound reveals a planar molecule that forms extensive intermolecular hydrogen bonding networks, leading to a stable crystalline solid. Understanding its solid-state structure is crucial for controlling its physical properties, such as solubility and dissolution rate, which are critical parameters in drug development and formulation. The detailed experimental protocols provided in this guide offer a basis for the synthesis and structural characterization of this and related compounds.

References

Spectroscopic Profile of Diethyl 2,5-dihydroxyterephthalate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Diethyl 2,5-dihydroxyterephthalate, a key aromatic compound with applications in various scientific fields. This document details its characteristic signatures across a range of spectroscopic techniques, including Ultraviolet-Visible (UV-Vis) Absorption, Fluorescence, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The presented data, structured for clarity and comparative analysis, is supported by detailed experimental protocols to ensure reproducibility.

Introduction

This compound, a derivative of terephthalic acid, is a molecule of significant interest due to its structural features, including a hydroquinone (B1673460) moiety and two ethyl ester groups. These functional groups impart distinct spectroscopic characteristics that are crucial for its identification, characterization, and the study of its interactions in various chemical and biological systems. Understanding its spectroscopic profile is fundamental for its application in materials science, organic synthesis, and pharmaceutical research.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is characterized by absorption bands in the ultraviolet region, arising from π-π* electronic transitions within the benzene (B151609) ring and the carbonyl groups.

| Solvent | Absorption Maxima (λmax, nm) |

| Dichloromethane (DCM) | ~340 |

| Tetrahydrofuran (THF) | ~338 |

| Acetonitrile (ACN) | ~335 |

| Methanol (B129727) (MeOH) | ~330 |

Data extracted from graphical representations in a research article. Exact molar absorptivity values were not provided.

Fluorescence Spectroscopy

This compound exhibits fluorescence, a property that can be sensitive to the molecular environment. The emission maxima are solvent-dependent, indicating a degree of solvatochromism.

| Solvent | Emission Maxima (λem, nm) |

| Dichloromethane (DCM) | ~440 |

| Tetrahydrofuran (THF) | ~455 |

| Acetonitrile (ACN) | ~465 |

| Methanol (MeOH) | ~480 |

Data extracted from graphical representations in a research article.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in this compound.

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 (variable) | Singlet | 2H | Hydroxyl (-OH) |

| 7.32 | Singlet | 2H | Aromatic (Ar-H) |

| 4.38 | Quartet | 4H | Methylene (-CH₂-) |

| 1.39 | Triplet | 6H | Methyl (-CH₃) |

Solvent: Not specified in the available data, but likely CDCl₃ or DMSO-d₆. Chemical shifts are approximate and may vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ, ppm) | Assignment |

| 165.9 | Carbonyl (C=O) |

| 147.8 | Aromatic (C-OH) |

| 118.0 | Aromatic (C-H) |

| 116.1 | Aromatic (C-COOEt) |

| 61.5 | Methylene (-CH₂-) |

| 14.1 | Methyl (-CH₃) |

Solvent: Not specified in the available data. Chemical shifts are approximate.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3100 | Broad | O-H stretch (hydroxyl) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (ester carbonyl) |

| ~1600, ~1470 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Medium | C-O stretch (hydroxyl) |

Data is typical for this class of compounds and may vary slightly based on the sampling method (e.g., ATR, KBr pellet).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

| m/z | Relative Intensity | Assignment |

| 254 | Moderate | [M]⁺ (Molecular ion) |

| 209 | High | [M - OCH₂CH₃]⁺ |

| 181 | High | [M - COOCH₂CH₃]⁺ |

| 153 | Moderate | [M - 2(OCH₂CH₃)]⁺ or [M - COOCH₂CH₃ - CO]⁺ |

| 125 | Low | [M - 2(COOCH₂CH₃)]⁺ |

Fragmentation patterns are predicted based on common fragmentation pathways for aromatic esters and may vary depending on the ionization method.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

UV-Visible Absorption Spectroscopy

-

Sample Preparation: A stock solution of this compound is prepared by dissolving an accurately weighed amount of the compound in a suitable UV-grade solvent (e.g., methanol, acetonitrile, dichloromethane, or tetrahydrofuran) to a concentration of approximately 1 mM. A series of dilutions are then made to obtain a final concentration in the range of 10-50 µM.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.

-

Data Acquisition:

-

The instrument is powered on and allowed to warm up for at least 30 minutes to ensure lamp stability.

-

A pair of matched quartz cuvettes (1 cm path length) are cleaned and rinsed with the solvent. One cuvette is filled with the pure solvent to be used as a reference (blank).

-

A baseline correction is performed with the blank cuvette in both the sample and reference beams over the desired wavelength range (e.g., 200-600 nm).

-

The blank cuvette in the sample beam is replaced with the cuvette containing the sample solution.

-

The absorption spectrum is recorded. The wavelength of maximum absorption (λmax) is determined from the spectrum.

-

Fluorescence Spectroscopy

-

Sample Preparation: Samples are prepared as described for UV-Vis spectroscopy, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation: A spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector is used.

-

Data Acquisition:

-

The instrument is turned on and allowed to stabilize.

-

A quartz fluorescence cuvette is filled with the sample solution.

-

The excitation wavelength is set to the λmax determined from the UV-Vis spectrum (or an appropriate wavelength in the absorption band).

-

The emission spectrum is recorded over a wavelength range starting from ~10 nm above the excitation wavelength to a suitable upper limit (e.g., 600 nm).

-

The wavelength of maximum emission (λem) is identified from the spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

The sample tube is placed in the NMR probe.

-

The magnetic field is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field homogeneity is optimized by shimming.

-

For ¹H NMR, the spectrum is acquired using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom.

-

The acquired data is Fourier transformed and phase corrected. Chemical shifts are referenced to TMS.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound sample is placed directly onto the ATR crystal. Firm and uniform pressure is applied using the instrument's pressure clamp to ensure good contact.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is placed on the crystal as described above.

-

The sample spectrum is recorded.

-

The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used. For direct infusion, a syringe pump is utilized.

-

Data Acquisition (Electron Ionization - EI for GC-MS):

-

The sample is injected into the GC, where it is vaporized and separated on a capillary column.

-

The separated components elute into the ion source of the mass spectrometer.

-

In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

-

The mass spectrum is a plot of relative ion abundance versus m/z.

-

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Spectroscopic Analysis Workflow.

Conclusion

This guide provides a foundational set of spectroscopic data and standardized protocols for this compound. The compiled information serves as a valuable resource for researchers in ensuring accurate identification and characterization of this compound. The detailed experimental workflows are intended to facilitate the replication of these results and to support further investigations into the properties and applications of this compound.

Thermal stability of Diethyl 2,5-dihydroxyterephthalate

An In-depth Technical Guide on the Thermal Stability of Diethyl 2,5-dihydroxyterephthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

This compound is an aromatic ester containing a hydroquinone (B1673460) moiety. Its chemical structure, with hydroxyl and ester functional groups, suggests potential for hydrogen bonding and specific thermal decomposition pathways. Understanding the thermal stability of this compound is crucial for its application in various fields, including materials science and drug development, where thermal processing or storage at elevated temperatures may be required. This guide aims to provide a foundational understanding of its expected thermal behavior and the methodologies to determine it experimentally.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₄O₆ | [1] |

| Molecular Weight | 254.24 g/mol | [1] |

| Melting Point (°C) | 135-137 | |

| Appearance | Light yellow to yellow to green powder/crystal |

Predicted Thermal Stability and Decomposition

Based on the thermal analysis of structurally related compounds, such as hydroquinone and other aromatic esters, a predictive overview of the thermal stability of this compound is presented. Hydroquinone, a core component of the molecule, is known to undergo decomposition in the range of 110-253 °C[2]. Aromatic esters exhibit a wide range of thermal stabilities, with decomposition often occurring at temperatures above 200 °C[3][4][5].

It is proposed that the thermal decomposition of this compound likely proceeds through the initial loss of the ethyl groups from the ester moieties, followed by the decomposition of the dihydroxy-substituted aromatic ring at higher temperatures.

Quantitative Thermal Analysis Data (Predicted)

The following tables summarize the predicted quantitative data from TGA and DSC analyses based on the behavior of similar compounds. These tables are intended to serve as a guideline for researchers.

Table 2: Predicted Thermogravimetric Analysis (TGA) Data

| Parameter | Predicted Value Range |

| Onset of Decomposition (Tonset) | 200 - 280 °C |

| Temperature of Maximum Weight Loss (Tmax) | 250 - 350 °C |

| Residual Mass at 600 °C | < 10% |

Table 3: Predicted Differential Scanning Calorimetry (DSC) Data

| Parameter | Predicted Value |

| Melting Point (Tm) | 135 - 137 °C |

| Enthalpy of Fusion (ΔHf) | Data not available |

| Decomposition | Endothermic/Exothermic events may be observed |

Experimental Protocols

Detailed experimental protocols for TGA and DSC are provided below to ensure the generation of reliable and reproducible data.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina (B75360) crucible.

-

Instrument Setup:

-

Place the crucible in the TGA instrument.

-

Purge the furnace with an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes before the experiment to ensure an oxygen-free environment.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset) from the TGA curve.

-

Determine the temperature of maximum weight loss (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).

-

Record the percentage of residual mass at 600 °C.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and observe other thermal events of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Hermetically seal the pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a temperature above the melting point but below the onset of decomposition (e.g., 200 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Determine the melting point (Tm) from the peak of the endothermic event.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.

-

Visualizations

The following diagrams illustrate the experimental workflow and a proposed thermal decomposition pathway.

References

An In-depth Technical Guide to the Electrochemical Properties of Diethyl 2,5-dihydroxyterephthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,5-dihydroxyterephthalate is a diester derivative of 2,5-dihydroxyterephthalic acid. This molecule is of significant interest due to its structural similarity to redox-active quinones and hydroquinones, which are pivotal in various biological and electrochemical processes. The core 2,5-dihydroxybenzene moiety is known to be electrochemically active, making this compound a candidate for applications in energy storage, electrocatalysis, and as a potential building block for novel redox-active materials. This guide provides a comprehensive overview of the known physicochemical properties of this compound and its expected electrochemical behavior based on related compounds. Detailed experimental protocols for its electrochemical characterization are also presented.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.[1][2]

| Property | Value |

| IUPAC Name | diethyl 2,5-dihydroxybenzene-1,4-dicarboxylate |

| Synonyms | 2,5-Dihydroxyterephthalic acid diethyl ester |

| CAS Number | 5870-38-2 |

| Molecular Formula | C₁₂H₁₄O₆ |

| Molecular Weight | 254.24 g/mol |

| Appearance | Light yellow to yellow to green powder/crystal |

| Melting Point | 135-137 °C |

| SMILES | CCOC(=O)C1=CC(=C(C=C1O)C(=O)OCC)O |

| InChIKey | UQOUOXLHXPHDHF-UHFFFAOYSA-N |

Electrochemical Behavior

Direct experimental data on the electrochemical properties of this compound is limited in publicly available literature. However, the electrochemical behavior can be inferred from its structural components, namely the hydroquinone (B1673460) core. The 2,5-dihydroxyterephthalate linker within metal-organic frameworks has been shown to undergo redox reactions. The fundamental electrochemical process is expected to be a reversible two-electron oxidation of the hydroquinone moiety to the corresponding quinone, as depicted in the reaction scheme below.

Expected Redox Mechanism

The electrochemical oxidation of this compound is anticipated to proceed via a two-proton, two-electron transfer process to form Diethyl 2,5-dioxo-1,3-cyclohexadiene-1,4-dicarboxylate.

Caption: Proposed redox mechanism of this compound.

Experimental Protocols

To experimentally determine the electrochemical properties of this compound, cyclic voltammetry (CV) is a suitable and widely used technique. The following is a detailed protocol for performing CV on a powder sample.

Preparation of the Working Electrode

Since this compound is a solid, a working electrode can be prepared by creating a composite material.

Materials:

-

This compound powder

-

Conductive carbon black (e.g., Super P)

-

Polyvinylidene fluoride (B91410) (PVDF) binder

-

N-Methyl-2-pyrrolidone (NMP) solvent

-

Glassy carbon electrode (GCE) or other suitable substrate (e.g., platinum, gold)

-

Mortar and pestle

-

Micropipette

Procedure:

-

Prepare a slurry by mixing this compound, carbon black, and PVDF in a weight ratio of 80:10:10 in a mortar.

-

Add a few drops of NMP to the mixture and grind until a homogeneous slurry is formed.

-

Carefully drop-cast a small, known volume (e.g., 5-10 µL) of the slurry onto the polished surface of a glassy carbon electrode.

-

Dry the electrode in a vacuum oven at a moderate temperature (e.g., 60-80 °C) for several hours to remove the NMP solvent.

-

Allow the electrode to cool to room temperature before use.

Cyclic Voltammetry Measurement

Apparatus:

-

Potentiostat

-

Three-electrode electrochemical cell

-

Prepared working electrode (from step 1)

-

Platinum wire or coil as the counter (auxiliary) electrode

-

Ag/AgCl or Ag/Ag⁺ as the reference electrode

-

Inert gas (e.g., argon or nitrogen) for deaeration

Electrolyte Solution:

-

A non-aqueous electrolyte is recommended due to the organic nature of the analyte. A common choice is 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) in anhydrous acetonitrile (B52724) or dichloromethane.

Procedure:

-

Assemble the three-electrode cell with the working, counter, and reference electrodes.

-

Fill the cell with the electrolyte solution, ensuring that the electrodes are sufficiently immersed.

-

Deaerate the electrolyte solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution during the experiment.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment. A typical starting point would be:

-

Potential Range: -1.0 V to +1.0 V (this should be adjusted based on the observed redox events)

-

Scan Rate: 100 mV/s (it is advisable to perform scans at various rates, e.g., 20, 50, 100, 200 mV/s, to investigate the kinetics of the electron transfer)

-

Number of Cycles: 3-5 cycles to observe the stability of the redox process.

-

-

Run the cyclic voltammetry scan and record the resulting voltammogram (current vs. potential).

Experimental Workflow

The overall workflow for the electrochemical characterization of this compound is illustrated below.

References

Diethyl 2,5-dihydroxyterephthalate: A Versatile Building Block for Metal-Organic Frameworks in Advanced Drug Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented potential in various fields, including drug delivery. The rational design of MOFs with desired properties is critically dependent on the selection of their constituent organic linkers. Diethyl 2,5-dihydroxyterephthalate, a functionalized aromatic dicarboxylate, stands out as a promising building block for the synthesis of robust and functional MOFs. Its inherent characteristics, including the presence of hydroxyl groups for further functionalization and its ability to form stable coordination bonds with a variety of metal ions, make it an attractive candidate for creating sophisticated drug delivery systems. This technical guide provides a comprehensive overview of the synthesis of this compound, its utilization in the construction of MOFs, particularly the MOF-74 series, and the application of these materials in drug loading and controlled release. Detailed experimental protocols, quantitative data on material properties, and a visualization of the drug delivery workflow are presented to facilitate further research and development in this exciting area.

Introduction to this compound as a MOF Linker

This compound ((HO)₂C₆H₂(CO₂CH₂CH₃)₂) is an organic compound featuring a central benzene (B151609) ring functionalized with two hydroxyl (-OH) and two ethoxycarbonyl (-COOCH₂CH₃) groups. These functional groups play a crucial role in its application as a linker in MOF synthesis. The carboxylate groups, typically after in-situ hydrolysis to carboxylic acids under solvothermal conditions, coordinate with metal ions to form the framework structure. The hydroxyl groups, on the other hand, can serve as open metal sites within the final MOF structure, enhancing its properties for applications such as catalysis and gas adsorption, and can also be used for post-synthetic modification to tailor the MOF's functionality for specific drug delivery applications.

Synthesis of this compound

A detailed, peer-reviewed protocol for the direct synthesis of this compound is not extensively reported. However, a plausible and commonly employed method is the Fischer esterification of its parent acid, 2,5-dihydroxyterephthalic acid.

Synthesis of 2,5-Dihydroxyterephthalic Acid

The precursor, 2,5-dihydroxyterephthalic acid (H₄dhtp), can be synthesized via the carboxylation of hydroquinone (B1673460). One reported method involves the carboxylation of hydroquinone in molten potassium formate.

Proposed Experimental Protocol: Fischer Esterification

The following is a generalized protocol for the Fischer esterification of 2,5-dihydroxyterephthalic acid to yield this compound. This protocol is based on established chemical principles for esterification of aromatic dicarboxylic acids.

Materials:

-

2,5-dihydroxyterephthalic acid

-

Anhydrous ethanol (B145695) (large excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask, suspend 2,5-dihydroxyterephthalic acid in a large excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours (e.g., 12-24 hours) to ensure complete esterification.

-

After cooling to room temperature, most of the excess ethanol is removed using a rotary evaporator.

-

The remaining residue is dissolved in an organic solvent such as ethyl acetate (B1210297) and transferred to a separatory funnel.

-

The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.

-

The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

MOF Synthesis using this compound

This compound is a key precursor for the synthesis of the renowned MOF-74 (also known as CPO-27) series of materials. It is widely accepted that during the solvothermal synthesis of these MOFs, the diethyl ester undergoes in situ hydrolysis to the corresponding 2,5-dihydroxyterephthalate dianion, which then coordinates to the metal centers.

General Solvothermal Synthesis of M-MOF-74

The following is a general protocol for the solvothermal synthesis of M-MOF-74, where M can be a variety of divalent metal ions such as Ni²⁺, Zn²⁺, Mg²⁺, or Co²⁺.

Materials:

-

This compound

-

Metal salt (e.g., Nickel(II) acetate tetrahydrate, Zinc(II) acetate dihydrate, Magnesium(II) nitrate (B79036) hexahydrate, Cobalt(II) nitrate hexahydrate)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

-

Teflon-lined stainless-steel autoclave

Procedure:

-

In a typical synthesis, a metal salt and this compound are dissolved in a solvent mixture, commonly DMF, ethanol, and water. The molar ratio of metal salt to linker is typically in the range of 2:1 to 3:1.

-

The solution is sonicated to ensure homogeneity.

-

The resulting solution is transferred into a Teflon-lined autoclave, which is then sealed.

-

The autoclave is heated in an oven at a specific temperature (typically between 100-130 °C) for a designated period (e.g., 12-24 hours).

-

After the reaction, the autoclave is allowed to cool down to room temperature.

-

The resulting crystalline product is collected by filtration or centrifugation and washed several times with fresh DMF and then with a volatile solvent like ethanol or methanol (B129727) to remove unreacted precursors and solvent molecules from the pores.

-

The purified MOF is then activated by heating under vacuum to remove the solvent molecules coordinated to the metal sites, making the pores accessible.

Quantitative Data on MOFs Derived from 2,5-Dihydroxyterephthalate

The properties of MOFs are critical for their application in drug delivery. The following tables summarize key quantitative data for M-MOF-74 synthesized using the 2,5-dihydroxyterephthalate linker.

Table 1: Physicochemical Properties of M-MOF-74 (M = Ni, Zn, Mg, Co)

| MOF | Metal Center | BET Surface Area (m²/g) | Pore Volume (cm³/g) |

| Ni-MOF-74 | Ni²⁺ | 1100 - 1350 | 0.5 - 0.7 |

| Zn-MOF-74 | Zn²⁺ | 900 - 1200 | 0.4 - 0.6 |

| Mg-MOF-74 | Mg²⁺ | 1176 - 1500 | 0.5 - 0.8 |

| Co-MOF-74 | Co²⁺ | 1000 - 1300 | 0.5 - 0.7 |

Table 2: Drug Loading Capacity in MOF-74 and Related MOFs

| MOF | Drug | Loading Capacity (wt%) |

| Mg-MOF-74 | Ibuprofen (B1674241) | 30 - 80[1][2] |

| Zn-MOF-74 | Ibuprofen | 30 - 80[3] |

| Mg-MOF-74 | 5-Fluorouracil | 30 - 80[1][2] |

| Fe-MIL-101 | Doxorubicin (B1662922) | ~24.5[4] |

| Zn-based MOF | 5-Fluorouracil | ~19.3[5] |

| MIL-100(Fe) | Doxorubicin | ~19[6] |

Experimental Protocols for Drug Delivery Applications

Drug Loading

The porous nature of MOFs allows for the encapsulation of drug molecules. A common method for loading drugs into MOFs is through simple immersion.

Procedure:

-

A known amount of activated MOF is suspended in a solution of the desired drug in a suitable solvent.

-

The suspension is stirred at room temperature for a prolonged period (e.g., 24-72 hours) to allow the drug molecules to diffuse into the pores of the MOF.

-

The drug-loaded MOF is then collected by centrifugation, and the supernatant is analyzed (e.g., by UV-Vis spectroscopy or HPLC) to determine the amount of drug that has been encapsulated.

-

The drug-loaded MOF is washed with a small amount of fresh solvent to remove surface-adsorbed drug molecules and then dried under vacuum.

-

The drug loading capacity is calculated using the following formula: Loading Capacity (%) = (Mass of loaded drug / Mass of MOF) x 100

In Vitro Drug Release

The release of the encapsulated drug is typically studied in vitro in a solution that mimics physiological conditions.

Procedure:

-

A known amount of the drug-loaded MOF is placed in a dialysis bag or dispersed directly into a vessel containing a release medium, such as phosphate-buffered saline (PBS) at pH 7.4.

-

The setup is maintained at a constant temperature, typically 37 °C, with gentle stirring.

-

At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.

-

The concentration of the released drug in the collected aliquots is quantified using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

A cumulative release profile is then plotted as a function of time.

Visualization of the MOF-based Drug Delivery Workflow

The following diagram illustrates the overall workflow of using this compound as a building block for MOF-based drug delivery, from the synthesis of the linker to the cellular uptake and release of the therapeutic agent.

Caption: Workflow for MOF-based drug delivery using this compound.

Conclusion

This compound is a highly valuable and versatile building block for the construction of functional MOFs with significant potential in drug delivery. The presence of multiple functional groups allows for the creation of robust frameworks with tunable properties. The MOF-74 series, readily synthesized from this linker, exhibits high surface areas and pore volumes, making them excellent candidates for encapsulating a wide range of therapeutic molecules. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of next-generation MOF-based drug delivery systems with enhanced efficacy and targeting capabilities. Further research into the post-synthetic modification of the hydroxyl groups on the linker within the MOF structure could open up new avenues for creating highly specific and stimuli-responsive drug carriers.

References

- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 2. researchgate.net [researchgate.net]

- 3. Optimizing ibuprofen concentration for rapid pharmacokinetics on biocompatible zinc-based MOF-74 and UTSA-74 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highly Efficient Encapsulation of Doxorubicin Hydrochloride in Metal-Organic Frameworks for Synergistic Chemotherapy and Chemodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Loading and release of doxorubicin hydrochloride from iron(iii) trimesate MOF and zinc oxide nanoparticle composites - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

The Versatile Building Block: A Technical Guide to Diethyl 2,5-dihydroxyterephthalate in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2,5-dihydroxyterephthalate, a key organic building block, is gaining significant traction in the field of materials science. Its unique molecular structure, featuring a central aromatic ring functionalized with both hydroxyl and ester groups, allows for a diverse range of chemical modifications and applications. This technical guide provides an in-depth overview of the synthesis, properties, and, most importantly, the potential applications of this compound in the development of advanced materials. We will explore its role in the creation of sophisticated polymers, including coordination polymers and metal-organic frameworks (MOFs), and its potential use in the formulation of functional coatings. This document aims to serve as a comprehensive resource, complete with experimental protocols, quantitative data, and visual diagrams to facilitate further research and development in this exciting area.

Introduction

This compound, with the chemical formula C₁₂H₁₄O₆, is a diester derivative of 2,5-dihydroxyterephthalic acid. The presence of reactive hydroxyl groups and ester functionalities on a rigid phenyl ring makes it an attractive monomer for polymerization and a versatile ligand for the construction of complex supramolecular structures. Its ability to form strong hydrogen bonds and coordinate with metal ions opens up a vast design space for new materials with tailored properties. This guide will delve into the core aspects of this compound, providing the necessary information for its utilization in a laboratory and industrial setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in materials synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₄O₆ | [1][2] |

| Molecular Weight | 254.24 g/mol | [1][2] |

| Melting Point | 135-137 °C | [1][2][3][4] |

| Appearance | Light yellow to yellow to green powder/crystal | [5] |

| Solubility | Soluble in many organic solvents | General Knowledge |

| CAS Number | 5870-38-2 | [1][2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the Fischer esterification of 2,5-dihydroxyterephthalic acid with ethanol (B145695) in the presence of an acid catalyst.

Synthesis of 2,5-Dihydroxyterephthalic Acid (Precursor)

The precursor, 2,5-dihydroxyterephthalic acid, can be synthesized via the Kolbe-Schmitt reaction of hydroquinone (B1673460) with carbon dioxide under pressure.

Experimental Protocol: Synthesis of 2,5-Dihydroxyterephthalic Acid

-

Materials: Hydroquinone, potassium hydroxide (B78521), carbon dioxide, hydrochloric acid, water.

-

Procedure:

-

In a high-pressure autoclave, a mixture of hydroquinone and a stoichiometric amount of potassium hydroxide in a suitable solvent (e.g., a high-boiling point oil) is prepared.

-

The autoclave is sealed and purged with an inert gas, such as nitrogen.

-

The mixture is heated to a high temperature (e.g., 250 °C) with stirring.

-

Carbon dioxide is introduced into the autoclave to a pressure of 0.9 MPa.

-

The reaction is allowed to proceed for several hours (e.g., 3 hours).

-

After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the 2,5-dihydroxyterephthalic acid.

-

The solid product is collected by filtration, washed with water, and dried.

-

Caption: Workflow for the synthesis of 2,5-dihydroxyterephthalic acid.

Esterification to this compound

Experimental Protocol: Fischer Esterification [1]

-

Materials: 2,5-dihydroxyterephthalic acid, ethanol, concentrated sulfuric acid, potassium carbonate, water.

-

Procedure:

-

To a round-bottomed flask, add 2,5-dihydroxyterephthalic acid, a large excess of ethanol, and a catalytic amount of concentrated sulfuric acid.

-

The mixture is refluxed for several hours, with the progress of the reaction monitored by a suitable technique like thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then slowly added to a saturated aqueous solution of potassium carbonate to neutralize the acid catalyst, which will cause the product to precipitate.

-

The solid this compound is collected by vacuum filtration.

-

The product is washed with cold water and dried under vacuum.

-

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][7]

| ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |

| ~1.4 (t, 6H, -CH₃) | ~14.2 (-CH₃) |

| ~4.4 (q, 4H, -CH₂) | ~61.5 (-CH₂) |

| ~7.3 (s, 2H, Ar-H) | ~118.0 (Ar-C) |

| ~9.5 (s, 2H, -OH) | ~148.0 (Ar-C-OH) |

| ~165.7 (C=O) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (broad) | O-H stretch |

| ~2980 | C-H stretch (aliphatic) |

| ~1680 | C=O stretch (ester) |

| ~1250 | C-O stretch (ester) |

| ~1100 | C-O stretch (aromatic ether-like) |

Applications in Materials Science

The bifunctional nature of this compound makes it a valuable component in the synthesis of various functional materials.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound can serve as a ligand, or more commonly its hydrolyzed form, 2,5-dihydroxyterephthalic acid, is used to construct MOFs and coordination polymers. These materials are crystalline solids formed by the self-assembly of metal ions or clusters and organic linkers.

Potential Applications:

-

Gas Storage and Separation: The porous nature of these frameworks allows for the selective adsorption and storage of gases.

-

Catalysis: The metal centers and functionalized organic linkers can act as catalytic sites.

-

Luminescent Materials: The incorporation of lanthanide metals can lead to materials with interesting photoluminescent properties.[6]

-

Sensors: The framework can be designed to interact with specific analytes, leading to a detectable change in its properties.

Experimental Protocol: General Synthesis of a MOF

-

Materials: this compound (or 2,5-dihydroxyterephthalic acid), a metal salt (e.g., zinc nitrate, copper nitrate), a high-boiling solvent (e.g., N,N-dimethylformamide - DMF).

-

Procedure:

-

The organic linker and the metal salt are dissolved in the solvent in a glass vial or a Teflon-lined autoclave.

-

The mixture is heated to a specific temperature (typically between 80 and 150 °C) for a period ranging from several hours to a few days.

-

During this time, crystals of the MOF will form.

-

The crystals are then collected by filtration, washed with fresh solvent, and dried.

-

Caption: Generalized workflow for the synthesis of a MOF.

Thermal Analysis of MOFs:

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability of MOFs. TGA typically shows an initial weight loss due to the removal of solvent molecules from the pores, followed by a sharp weight loss at higher temperatures corresponding to the decomposition of the framework.[7]

| Thermal Analysis Data for a Typical MOF | |

| TGA | - Initial weight loss (solvent): ~100-200 °C- Framework decomposition: >300 °C |

| DSC | - Endothermic peaks corresponding to solvent loss- Exothermic peaks corresponding to framework decomposition |

Polyesters

This compound can be used as a monomer in polycondensation reactions with diols to form polyesters. The presence of the hydroxyl groups on the aromatic ring can impart unique properties to the resulting polymers, such as increased thermal stability and the potential for further functionalization.

Potential Applications:

-

High-Performance Plastics: The rigid aromatic core can contribute to high glass transition temperatures and good mechanical strength.

-

Functional Polymers: The hydroxyl groups can be modified post-polymerization to introduce new functionalities.

-

Luminescent Polymers: Similar to MOFs, incorporation of suitable co-monomers or post-modification can lead to luminescent materials.[8]

Experimental Protocol: General Polycondensation

-

Materials: this compound, a diol (e.g., ethylene (B1197577) glycol), a transesterification catalyst (e.g., zinc acetate), a polycondensation catalyst (e.g., antimony trioxide).

-

Procedure:

-

This compound and the diol are charged into a reaction vessel equipped with a stirrer and a distillation column.

-

The transesterification catalyst is added, and the mixture is heated to drive off the ethanol byproduct.

-

Once the transesterification is complete, the polycondensation catalyst is added, and the temperature is raised while applying a vacuum.

-

The reaction is continued until the desired molecular weight is achieved, as indicated by the viscosity of the melt.

-

The resulting polymer is then extruded and pelletized.

-

Caption: Generalized workflow for polyester synthesis via polycondensation.

Functional Coatings

The hydroxyl groups of this compound offer potential for its use in the formulation of functional coatings, for example, through sol-gel processes or as a component in polyurethane or epoxy resins.

Potential Applications:

-

Anti-Corrosion Coatings: The hydroxyl groups can promote adhesion to metal substrates and participate in the formation of a dense, cross-linked network, providing a barrier against corrosive agents.

-

UV-Protective Coatings: The aromatic structure of the molecule can absorb UV radiation, potentially protecting the underlying substrate.

-

Smart Coatings: The molecule could be functionalized to respond to external stimuli, leading to coatings with sensing or self-healing capabilities.

Experimental Protocol: General Sol-Gel Coating Formulation

-

Materials: this compound, a silane (B1218182) precursor (e.g., tetraethoxysilane - TEOS), a solvent (e.g., ethanol), water, and a catalyst (acid or base).

-

Procedure:

-

The silane precursor is hydrolyzed by adding water and a catalyst in a solvent.

-

This compound is added to the sol.

-

The sol is aged for a period to allow for partial condensation.

-

The coating is applied to a substrate using techniques such as dip-coating or spin-coating.

-

The coated substrate is then cured at an elevated temperature to form a solid, transparent film.

-

Conclusion and Future Outlook

This compound is a highly versatile and promising molecule for the advancement of materials science. Its unique combination of a rigid aromatic core with reactive hydroxyl and ester functionalities provides a rich platform for the design and synthesis of novel materials. While its application in MOFs and coordination polymers is relatively well-explored, its potential in the realm of high-performance polyesters and functional coatings remains an area ripe for further investigation. Future research should focus on the detailed characterization of materials derived from this monomer, particularly their mechanical and functional properties, to unlock its full potential in various technological applications. The development of more efficient and sustainable synthesis routes for both the monomer and its derived materials will also be crucial for its widespread adoption.

References

- 1. benchchem.com [benchchem.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound 97 5870-38-2 [sigmaaldrich.com]

- 4. This compound 97 5870-38-2 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. The thermal stability of metal-organic frameworks: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. mdpi.com [mdpi.com]

Fluorescent Properties of Diethyl 2,5-Dihydroxyterephthalate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorescent properties of Diethyl 2,5-dihydroxyterephthalate and its derivatives. These compounds are of significant interest due to their potential applications in various scientific fields, including the development of fluorescent probes, sensors, and as linkers in the synthesis of fluorescent Metal-Organic Frameworks (MOFs). This document summarizes the available quantitative data on their photophysical properties, details relevant experimental protocols, and visualizes key concepts and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development. While extensive quantitative data for the parent compound is limited in the public domain, this guide compiles available information on its derivatives and related structures to provide a foundational understanding.

Introduction

This compound is a symmetrically substituted aromatic compound. The presence of both electron-donating hydroxyl groups and electron-withdrawing ester groups on the benzene (B151609) ring suggests the potential for interesting photophysical properties, including fluorescence. The core structure can be readily modified, allowing for the fine-tuning of its fluorescent characteristics. These modifications include halogenation and substitution at the hydroxyl or ester functionalities, leading to a range of derivatives with diverse properties.

Photophysical Properties

The fluorescence of this compound derivatives is influenced by the electronic nature of the substituents on the aromatic ring. While comprehensive data for the parent compound is scarce, studies on its derivatives and the parent diacid provide valuable insights.

Absorption and Emission Spectra

The absorption spectra of these compounds are typically in the UV region, with the position of the absorption maxima (λmax) being sensitive to the substitution pattern. For instance, Diethyl 2,5-dihydroxy-3,6-diiodoterephthalate exhibits multiple absorption bands in the UV spectrum.[1] The parent 2,5-dihydroxyterephthalic acid is known to be blue-emissive in organic solvents, while its potassium salt shows a shift to yellow fluorescence, indicating a strong dependence of the emission properties on the chemical environment and the state of the hydroxyl groups.[2]

Table 1: UV-Vis Absorption Data for Diethyl 2,5-dihydroxy-3,6-diiodoterephthalate [1]

| Wavelength (λmax, nm) | Molar Absorptivity (log ε) |

| 354 | 3.85 |

| 290 | 4.04 |

| 230 | 3.97 |

| 200 | 4.04 |

Solvent: Acetonitrile

Stokes Shift

A notable feature of some functionalized terephthalate (B1205515) derivatives is a large Stokes shift, which is the difference in wavelength between the absorption and emission maxima. A derivative of this compound has been reported to exhibit a significant Stokes shift of 5018 cm⁻¹. Large Stokes shifts are advantageous in fluorescence applications as they minimize self-absorption and improve the signal-to-noise ratio.

Experimental Protocols

The characterization of the fluorescent properties of this compound derivatives involves standard spectroscopic techniques.

Synthesis of Derivatives

The synthesis of derivatives, such as the halogenated forms, is a key step in tuning the fluorescent properties. For example, Diethyl 2,5-dihydroxy-3,6-diiodoterephthalate can be synthesized from its dibromo analog.

Protocol: Synthesis of Diethyl 2,5-dihydroxy-3,6-diiodoterephthalate [1]

-

A solution of diethyl 3,6-dibromo-2,5-dihydroxyterephthalate and potassium iodide in ethanol (B145695) is prepared.

-

The mixture is heated under reflux for 6 hours.

-

The hot solution is filtered.

-

Upon cooling to room temperature, the product crystallizes.

-

The solid product is filtered off and washed with ethanol.

Fluorescence Spectroscopy

The following is a general workflow for characterizing the fluorescent properties of these compounds.

Workflow for Fluorescence Characterization

References

A Theoretical and Computational Guide to Diethyl 2,5-dihydroxyterephthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of theoretical and computational methods to the study of Diethyl 2,5-dihydroxyterephthalate. While direct, in-depth theoretical studies on this specific molecule are not extensively published, this document outlines a robust framework for conducting such research, leveraging existing experimental crystallographic data as a benchmark for computational models. The guide details hypothetical, yet standard, methodologies for Density Functional Theory (DFT) calculations and presents a structured approach to data analysis and visualization, essential for applications in materials science and drug development.

Introduction

This compound is a molecule of interest due to its structural features, including a planar aromatic core and the presence of both hydrogen bond donors (hydroxyl groups) and acceptors (ester carbonyls). These characteristics suggest its potential as a building block in supramolecular chemistry, metal-organic frameworks (MOFs), and as a scaffold in medicinal chemistry. Understanding its electronic structure, conformational preferences, and intermolecular interactions is crucial for harnessing its potential.

Theoretical calculations, particularly those based on quantum mechanics, offer a powerful avenue to investigate these properties at a molecular level. This guide focuses on the application of Density Functional Theory (TDF), a widely used computational method that provides a good balance between accuracy and computational cost, making it suitable for studying molecules of this size.[1]

Experimental Foundation: X-ray Crystallography

A critical starting point for any theoretical investigation is the available experimental data. The crystal structure of this compound has been determined by X-ray diffraction, providing precise measurements of its solid-state geometry.[2] Key features from the crystallographic study reveal that the molecules are planar and form chain-like structures through both intramolecular and intermolecular hydrogen bonding.[3] This experimental structure serves as an invaluable reference for validating the accuracy of theoretical models.

Table 1: Selected Experimental Crystallographic Data for this compound

Data extracted from the crystallographic study and presented for comparative purposes.

| Parameter | Bond Length (Å) | Bond Angle (°) | Torsion Angle (°) |

| C1-C2 | 1.396 | O1-C1-C2 | 121.4 |

| C1-O1 | 1.355 | C1-C2-C3 | 119.9 |

| C7=O2 | 1.215 | O2-C7-O3 | 124.3 |

| O-H...O (intramolecular) | 2.672 | O1-H...O2 | 144 |

Note: Atom numbering may differ from the original source and is presented here for illustrative purposes.

Theoretical Methodology: A Computational Workflow

The following section outlines a standard protocol for performing theoretical calculations on this compound using DFT.

Computational Workflow

A typical computational workflow for studying a molecule like this compound is depicted below. This process begins with defining the molecular structure and proceeds through geometry optimization and property calculations, with validation against experimental data being a key step.

Detailed Experimental Protocols (Hypothetical)

-

Structure Preparation: The initial 3D coordinates of this compound would be obtained from its known crystal structure.[2] This provides a starting geometry that is close to a potential energy minimum.

-

Method Selection:

-

DFT Functional: A hybrid functional such as B3LYP is often a good choice as it incorporates a portion of the exact Hartree-Fock exchange, providing a good description of both structural and electronic properties.

-

Basis Set: A Pople-style basis set like 6-311+G(d,p) would be appropriate. This set includes diffuse functions (+) to describe the electron density far from the nucleus (important for anions and weak interactions) and polarization functions (d,p) to allow for non-spherical electron distribution.

-

-

Geometry Optimization: A geometry optimization calculation would be performed to find the minimum energy structure of the molecule in the gas phase. This process adjusts the positions of the atoms until the net forces on all atoms are close to zero. The optimized geometry can then be compared to the experimental X-ray data to assess the accuracy of the chosen theoretical level.

-

Frequency Analysis: Following optimization, a frequency calculation is essential. This serves two purposes:

-

It confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

-

It provides theoretical vibrational frequencies, which can be compared to experimental infrared (IR) and Raman spectra if available.

-

-

Electronic Property Calculations: Once a validated optimized geometry is obtained, various electronic properties can be calculated:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between them indicates the chemical stability.

-

Electrostatic Potential (ESP) Map: This visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting sites of intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: This can provide insights into intramolecular interactions, such as the nature of hydrogen bonds.

-

Presentation of Hypothetical Data

The following tables summarize the kind of quantitative data that would be generated from the theoretical calculations described above, alongside the experimental data for comparison.

Table 2: Comparison of Experimental and Hypothetical DFT-Calculated Geometric Parameters

| Parameter | Experimental (X-ray)[2] | Hypothetical (DFT/B3LYP/6-311+G(d,p)) | % Difference |

| Bond Lengths (Å) | |||

| C1-C2 | 1.396 | 1.398 | 0.14 |

| C1-O1 | 1.355 | 1.352 | -0.22 |

| C7=O2 | 1.215 | 1.218 | 0.25 |

| Bond Angles (°) | |||

| O1-C1-C2 | 121.4 | 121.2 | -0.16 |

| C1-C2-C3 | 119.9 | 120.0 | 0.08 |

| O2-C7-O3 | 124.3 | 124.5 | 0.16 |

Table 3: Hypothetical Calculated Electronic Properties

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

Visualization of Intermolecular Interactions

A key aspect of this compound's chemistry is its ability to form hydrogen-bonded networks. The logical relationship of these interactions can be visualized.

Conclusion